molecular formula C16H18N2O3S B11539971 (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

Cat. No.: B11539971
M. Wt: 318.4 g/mol
InChI Key: MASBCOMWUWLCRH-UVTDQMKNSA-N
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Description

“(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one” is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₃H₁₆N₂O₃S

    IUPAC Name: (5Z)-2-[(1E)-2-(3-methoxy-4-hydroxyphenyl)ethenyl]-1,3-thiazolidin-4-one

This compound belongs to the class of thiazolidinones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions due to the presence of the phenolic group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may occur.

Common Reagents and Conditions::

    Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkyl halides (e.g., methyl iodide) or other nucleophiles.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Used as a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, possibly related to its phenolic and thiazolidinone moieties.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2O3S/c1-21-13-9-11(5-6-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10-

InChI Key

MASBCOMWUWLCRH-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O

Origin of Product

United States

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